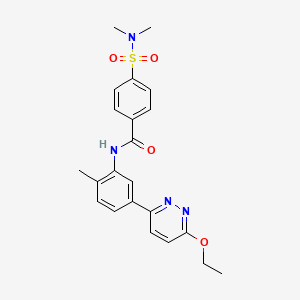
4-(N,N-dimethylsulfamoyl)-N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)benzamide, also known as DMS-612, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been extensively studied for its pharmacological properties.
科学的研究の応用
Synthesis and Characterization :
- A study by Saeed et al. (2015) in "RSC Advances" reported the synthesis of benzamide derivatives, showcasing their potential in drug chemistry due to their ability to bind nucleotide protein targets. This research highlights the synthetic process and potential biological applications of benzamide compounds (Saeed et al., 2015).
Antimicrobial Activity :
- Ghorab et al. (2017) in the "Arabian Journal of Chemistry" conducted a study on benzamide derivatives, finding significant antimicrobial activity against various bacteria and fungi. This research emphasizes the antimicrobial potential of benzamide compounds (Ghorab et al., 2017).
Anticonvulsant Activity :
- Research by Lambert et al. (1995) in "Pharmacy and Pharmacology Communications" explored the anticonvulsant activity of benzamide analogues. This study provides insights into the potential use of benzamide compounds in treating seizures (Lambert et al., 1995).
Antiviral Activity :
- A study by Hebishy et al. (2020) in "ACS Omega" focused on the synthesis of benzamide-based compounds and their antiviral activities against the H5N1 influenza virus, suggesting their potential as antiviral agents (Hebishy et al., 2020).
Anti-Inflammatory and Analgesic Agents :
- Abu‐Hashem et al. (2020) in "Molecules" synthesized novel benzamide derivatives, which exhibited significant anti-inflammatory and analgesic activities. This research contributes to understanding the therapeutic potential of benzamide compounds in pain and inflammation management (Abu‐Hashem et al., 2020).
Dopamine Receptor Ligands :
- Leopoldo et al. (2002) in "Journal of Medicinal Chemistry" explored the structure-affinity relationship of benzamide derivatives as dopamine receptor ligands. This research is significant for understanding the role of benzamide compounds in neuropsychopharmacology (Leopoldo et al., 2002).
作用機序
Target of Action
Similar benzamide derivatives have been found to inhibit succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain.
Mode of Action
It’s suggested that similar compounds interact with their targets through hydrogen bonds and π-π interactions . These interactions could potentially inhibit the activity of the target enzyme, affecting its normal function.
Biochemical Pathways
If the compound inhibits sdh as other benzamide derivatives do , it would affect the citric acid cycle and the electron transport chain, potentially disrupting energy production in cells.
Result of Action
If the compound acts as an sdh inhibitor, it could potentially disrupt energy production in cells, leading to cell death .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-5-30-21-13-12-19(24-25-21)17-7-6-15(2)20(14-17)23-22(27)16-8-10-18(11-9-16)31(28,29)26(3)4/h6-14H,5H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXGYMQFZYJYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

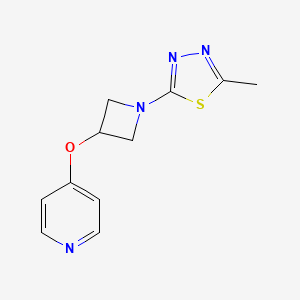
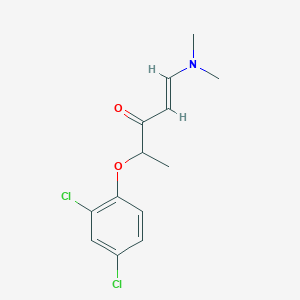
![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2707215.png)
![2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2707218.png)
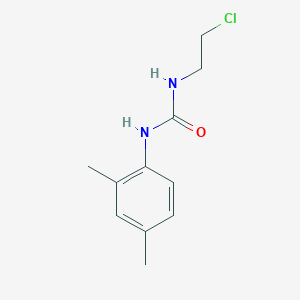

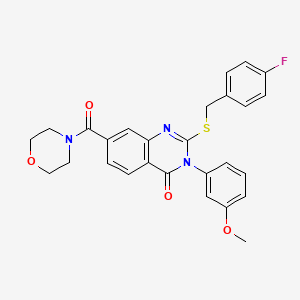
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide](/img/structure/B2707222.png)
![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2707224.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2707225.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2707230.png)
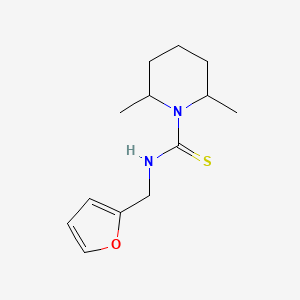
![3-[2-(4-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2707232.png)
